molecular formula C15H20ClNO3 B1324091 Ethyl 8-(2-chloro-3-pyridyl)-8-oxooctanoate CAS No. 890100-61-5

Ethyl 8-(2-chloro-3-pyridyl)-8-oxooctanoate

Cat. No. B1324091
M. Wt: 297.78 g/mol
InChI Key: VUBJHCFVJRMCFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 8-(2-chloro-3-pyridyl)-8-oxooctanoate is a complex organic compound. It likely contains a pyridine ring, which is a basic heterocyclic organic compound similar to benzene and pyrrole but with one CH group replaced by nitrogen .


Synthesis Analysis

The synthesis of such compounds often involves reactions like nucleophilic substitution or addition-elimination reactions . The exact synthesis pathway would depend on the specific structure and functional groups present in the compound.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and functional groups. Pyridine derivatives are known to undergo reactions like electrophilic substitution, nucleophilic substitution, and metal-catalyzed cross-coupling .

Scientific Research Applications

1. Technological and Scientific Prospection in Pharmaceutical and Nutraceutical Industries

Ethyl 8-(2-chloro-3-pyridyl)-8-oxooctanoate has garnered interest in the pharmaceutical and nutraceutical industries due to its anti-inflammatory, antioxidant, and neuroprotective activities. Technological and scientific prospection has highlighted its potential, though it remains relatively unexplored in these industries. Patents involving this compound focus on therapeutic applications, including treatment of mycobacterial infections, cosmetic uses, and neuroprotective activity. The systematic review of literature indicates antioxidant, neuroprotective, anti-inflammatory, antimutagenic, antiapoptotic, antimutagenic, and antiproliferative activities (Cunha et al., 2019).

2. Neuroprotective Potential in Central Nervous System Disorders

Ethyl 8-(2-chloro-3-pyridyl)-8-oxooctanoate has shown promising neuroprotective potential for central nervous system disorders. As an FDA-approved biocompatible block copolymer, its applications in the pharmaceutical sector, particularly for stabilizing and emulsifying in cosmetics and pharmaceuticals, are well-established. This compound is being investigated for its potential in improving conditions like neurodegeneration due to its protective effects against traumatic brain injury, neurotoxicity, Parkinson’s disease, Amyotrophic lateral sclerosis (ALS), and ischemic/reperfusion injury from stroke (Chen et al., 2021).

3. In Vivo Nucleic Acid Delivery

Poly(ethylenimine) (PEI) derivatives of Ethyl 8-(2-chloro-3-pyridyl)-8-oxooctanoate have been recognized as favorable candidates for in vivo nucleic acid (NA) delivery due to their effectiveness and low cost. Although numerous derivatives and formulations have been explored, comprehensive reviews of the current status and unmet needs of related research are limited. It’s evident that this compound plays a significant role in stem cell- and RNA-based therapies, underscoring its potential in clinical applications (Lai, 2011).

Safety And Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. Standard safety measures should be taken while handling it, including using appropriate personal protective equipment .

Future Directions

The future directions in the research and application of such compounds could involve exploring their potential uses in various fields like medicine, agriculture, materials science, etc., based on their properties .

properties

IUPAC Name

ethyl 8-(2-chloropyridin-3-yl)-8-oxooctanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClNO3/c1-2-20-14(19)10-6-4-3-5-9-13(18)12-8-7-11-17-15(12)16/h7-8,11H,2-6,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUBJHCFVJRMCFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCC(=O)C1=C(N=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80641798
Record name Ethyl 8-(2-chloropyridin-3-yl)-8-oxooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80641798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 8-(2-chloro-3-pyridyl)-8-oxooctanoate

CAS RN

890100-61-5
Record name Ethyl 8-(2-chloropyridin-3-yl)-8-oxooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80641798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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